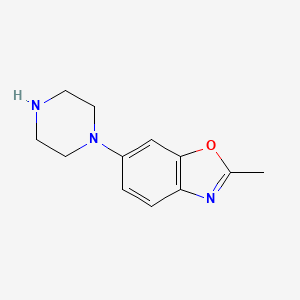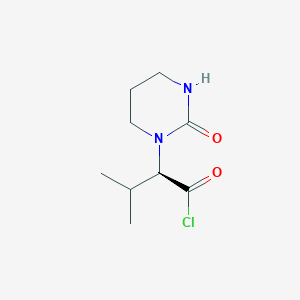
(2R)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- is a chiral compound with significant importance in various fields of chemistry and industry. The compound’s structure includes a tetrahydro ring, an isopropyl group, and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of the precursor compound in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a solvent such as ethanol or methanol and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- can be achieved through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust chiral catalysts to ensure high yield and enantiomeric purity. The reaction is typically carried out in continuous flow reactors to optimize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-Tetrahydro-a-(1-methylethyl)-2-oxo-: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanone: A structurally similar compound with a cyclohexane ring and a ketone group.
Isopropylcyclohexane: A compound with a similar isopropyl group but lacking the ketone functionality.
Uniqueness
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- is unique due to its chiral nature and the presence of both a tetrahydro ring and a ketone group. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
CVUOJBKULXTCRU-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)Cl)N1CCCNC1=O |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1CCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


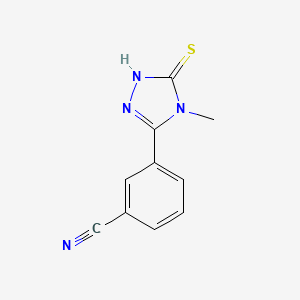
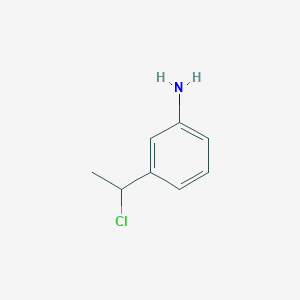
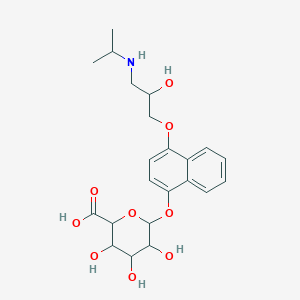
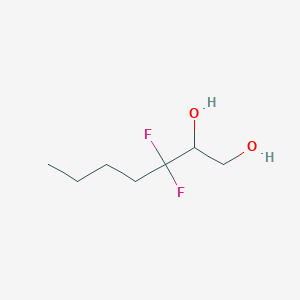
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
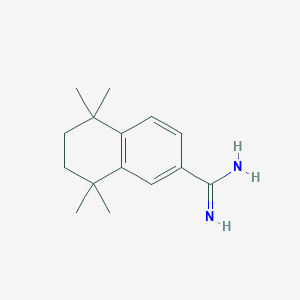
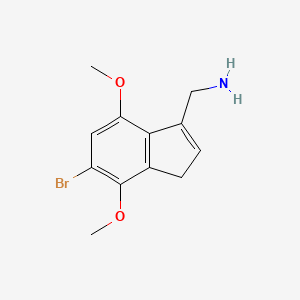
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
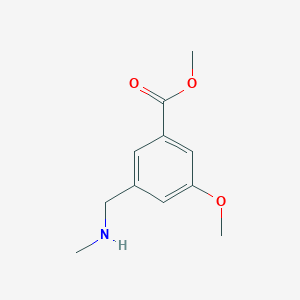
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
